An In-depth Technical Guide to 2-Chloro-5-nitrobenzaldehyde (CAS: 6361-21-3)
An In-depth Technical Guide to 2-Chloro-5-nitrobenzaldehyde (CAS: 6361-21-3)
Abstract: This document provides a comprehensive technical overview of 2-Chloro-5-nitrobenzaldehyde, a key chemical intermediate with the CAS number 6361-21-3. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This guide details the compound's physicochemical properties, synthesis and purification methodologies, significant chemical reactions, and critical safety and handling protocols. The information is presented through structured data tables, detailed experimental procedures, and logical workflow diagrams to facilitate understanding and application in a laboratory setting.
Physicochemical Properties
2-Chloro-5-nitrobenzaldehyde is a substituted aromatic aldehyde. The presence of the aldehyde, chloro, and nitro functional groups on the benzene (B151609) ring makes it a reactive and versatile building block in organic synthesis.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 6361-21-3 | [1][2][3][4][5] |
| Molecular Formula | C₇H₄ClNO₃ | [1][3][4][5] |
| Molecular Weight | 185.56 g/mol | [5] |
| IUPAC Name | 2-chloro-5-nitrobenzaldehyde | [4][5] |
| Synonyms | 3-Nitro-6-chlorobenzaldehyde | [5] |
| Appearance | White to yellow or orange crystalline powder/solid | [1][2][4] |
| Melting Point | 74-84 °C | [2][4] |
| Solubility | Sparingly soluble in water | [1] |
| InChI Key | VFVHWCKUHAEDMY-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C=O)Cl | [1][4] |
Synthesis and Purification
The synthesis of 2-Chloro-5-nitrobenzaldehyde typically involves the nitration of 2-chlorobenzaldehyde. However, this reaction often yields a mixture of isomers, primarily the desired 2-chloro-5-nitrobenzaldehyde and the undesired 2-chloro-3-nitrobenzaldehyde (B1590521).[6] Consequently, a crucial purification step is required to isolate the pure 2,5-isomer.[6]
General Synthesis and Purification Workflow
The following diagram illustrates the general pathway from the starting material to the purified product.
Caption: General workflow for synthesis and purification.
Experimental Protocol: Purification of 2-Chloro-5-nitrobenzaldehyde
This protocol is adapted from a patented method for isolating the pure 2,5-isomer from a mixture of isomers.[6]
Objective: To separate 2-chloro-5-nitrobenzaldehyde from its 2,3-isomer impurity.
Materials:
-
Mixture of 2-chloro-5-nitrobenzaldehyde and 2-chloro-3-nitrobenzaldehyde (e.g., 9 g with ~94% 2,5-isomer and ~5% 2,3-isomer)[6]
-
Methanol (50 g)[6]
-
Petroleum ether (30 g)[6]
-
Stirring apparatus
-
Filtration equipment (vacuum)
-
Drying oven
Methodology:
-
Combine 9 g of the isomer mixture with 50 g of methanol in a suitable flask at room temperature.[6]
-
Stir the mixture to create a suspension.[6]
-
Over a period of 10 minutes, add 30 g of petroleum ether dropwise to the suspension while maintaining stirring.[6]
-
Continue stirring the suspension for 45 minutes at room temperature.[6]
-
Cool the mixture to a temperature between 5-10°C and continue stirring for an additional 30 minutes.[6]
-
Isolate the precipitated solid product by vacuum filtration.[6]
-
Dry the collected solid to yield pure 2-chloro-5-nitrobenzaldehyde. The reported yield for this specific example is 7 g (83% recovery) of 100% pure 2,5-isomer.[6]
Chemical Reactivity and Key Applications
2-Chloro-5-nitrobenzaldehyde is a valuable intermediate due to its reactive aldehyde group and the electron-withdrawing nature of the chloro and nitro substituents on the aromatic ring. It serves as a precursor in the synthesis of various heterocyclic compounds and other complex organic molecules.[1][7]
Overview of Key Reactions
The compound undergoes several important reactions, including condensation and cyclocondensation, making it a versatile starting material for synthesizing a range of target molecules.[7]
Caption: Key synthetic routes using 2-Chloro-5-nitrobenzaldehyde.
Notable Synthetic Applications
-
Synthesis of Pyrrole Derivatives: It is used as a key starting material in the synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzaldehyde.[7][8][9]
-
Condensation Reactions: The compound undergoes a condensation reaction with 2-methyl-1-propenylbenzimidazole to yield (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole.[7]
-
Synthesis of Pyridine Derivatives: It reacts with 5-aminopyrazoles in a cyclocondensation reaction to form symmetrical bispyrazolo[3,4-]pyridines.[7]
-
Pharmaceutical and Agrochemical Synthesis: As a versatile building block, it is widely employed in the synthesis of various pharmaceuticals and agrochemicals.[1] The related compound, 2-chloro-5-nitrobenzoic acid, is an intermediate for anti-inflammatory and analgesic drugs, highlighting the potential of the aldehyde precursor in drug development pathways.[10]
Safety and Handling
Proper handling of 2-Chloro-5-nitrobenzaldehyde is essential to ensure laboratory safety. The compound is classified as an irritant.[5][11]
GHS Hazard and Precautionary Statements
| GHS Classification | Code | Statement | Reference(s) |
| Hazard | H315 | Causes skin irritation | [5] |
| H319 | Causes serious eye irritation | [5][11] | |
| H335 | May cause respiratory irritation | [5][11] | |
| Precautionary | P261 | Avoid breathing dust | [5] |
| P280 | Wear protective gloves/eye protection/face protection | [5][7] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [5] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [5] |
Handling, Storage, and Disposal
| Parameter | Recommendation | Reference(s) |
| Personal Protective Equipment (PPE) | Use N95-type dust mask, chemical safety goggles, and protective gloves. | [7][12] |
| Ventilation | Use only in a well-ventilated area, such as a chemical fume hood. | [12] |
| Storage Conditions | Store in tightly sealed containers in a cool, dry place. Protect from light and moisture. | [9] |
| Fire Safety | Combustible solid. In case of fire, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas. | [11] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Get medical attention. | [11] |
| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing contaminated clothing. Get medical attention. | [11] |
| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. | [11] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [13] |
References
- 1. Page loading... [guidechem.com]
- 2. 2-Chloro-5-nitrobenzaldehyde 6361-21-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-Chloro-5-nitrobenzaldehyde, 97% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 2-Chloro-5-nitrobenzaldehyde | C7H4ClNO3 | CID 72933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 7. 2-氯-5-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-氯-5-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. ruifuchems.com [ruifuchems.com]
- 10. chemimpex.com [chemimpex.com]
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